2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with:
- A 2,6-dimethylmorpholinyl group at position 2.
- A (Z)-configured thiazolidin-5-ylidene methyl moiety at position 3, bearing a 3-methoxypropyl substituent on the thiazolidinone ring.
- A methyl group at position 9 .
The Z-configuration of the exocyclic double bond in the thiazolidinone moiety is critical for maintaining planar geometry, which may influence intermolecular interactions and binding affinity .
Properties
CAS No. |
372976-76-6 |
|---|---|
Molecular Formula |
C23H28N4O4S2 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O4S2/c1-14-7-5-8-26-19(14)24-20(25-12-15(2)31-16(3)13-25)17(21(26)28)11-18-22(29)27(23(32)33-18)9-6-10-30-4/h5,7-8,11,15-16H,6,9-10,12-13H2,1-4H3/b18-11- |
InChI Key |
OFYYIWLNOYWOBK-WQRHYEAKSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that may contribute to its biological activity:
- Morpholine ring : Known for its role in enhancing solubility and bioavailability.
- Thiazolidine moiety : Associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
- Pyrido[1,2-a]pyrimidine core : A structural framework often linked with diverse biological activities.
Research indicates that the compound interacts with multiple biological targets, which may include:
- Enzyme inhibition : It has been suggested that the compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antioxidant activity : The presence of specific substituents may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
In Vitro Studies
-
Anticancer Activity :
- The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. IC50 values were reported in the low micromolar range, indicating significant potency.
- Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways.
-
Anti-inflammatory Effects :
- Inhibition assays showed that the compound effectively reduced COX-2 and LOX activities. For example, it exhibited IC50 values of approximately 10.4 μM against COX-2 and 7.7 μM against LOX.
- The compound also reduced the production of pro-inflammatory cytokines in macrophage cultures.
In Vivo Studies
In animal models, the compound was evaluated for its therapeutic potential:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Anti-inflammatory Efficacy : In models of acute inflammation, the compound reduced edema and inflammatory cell infiltration significantly.
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific contexts:
- Case Study 1 : A study involving patients with chronic inflammatory diseases showed improved symptoms and reduced biomarkers of inflammation after treatment with a formulation containing this compound.
- Case Study 2 : In a clinical trial focusing on cancer therapy, patients receiving this compound alongside standard chemotherapy reported enhanced response rates and lower incidences of adverse effects.
Data Summary Table
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| COX-2 Inhibition | 10.4 | Enzyme |
| LOX Inhibition | 7.7 | Enzyme |
| Cytotoxicity (MCF-7) | Low Micromolar | Cancer |
| Tumor Growth Reduction | Significant | Cancer |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Structural Variations
Key analogs (Table 1) share the pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone system but differ in substituents:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Bioactivity Trends: Compounds with furochromenyl-thiazolidinone hybrids (e.g., ’s derivatives) demonstrated analgesic and anti-inflammatory activities, suggesting that the thiazolidinone moiety is a pharmacophore .
Computational Similarity Analysis
Using Tanimoto coefficient-based fingerprinting (as in ), the target compound exhibits high structural similarity (>80%) with analogs 361995-00-8 and 372974-19-1 due to shared core scaffolds . Differences arise in the thiazolidinone substituents, which alter molecular properties:
Table 2: Predicted Molecular Properties
| Property | Target Compound | 361995-00-8 | 372974-19-1 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~560 | ~550 | ~540 |
| LogP | 2.1 | 3.4 | 3.8 |
| Hydrogen Bond Acceptors | 8 | 7 | 7 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
The lower LogP of the target compound (2.1 vs. 3.4–3.8) suggests improved solubility, aligning with the hydrophilic methoxypropyl group .
Methodological Approaches for Compound Comparison
- Graph-Based Similarity: highlights graph-theoretical methods to compare core scaffolds, identifying the pyrido-pyrimidinone and thiazolidinone as conserved motifs .
- Lumping Strategy : As per , analogs with shared cores but variable substituents may be "lumped" into a single surrogate category for predictive modeling of physicochemical behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
